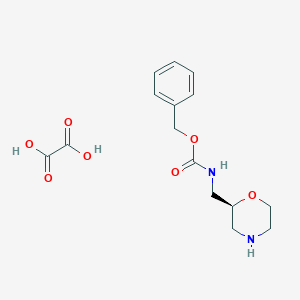

(S)-2-N-Cbz-aminomethylmorpholine oxalate

Description

Significance of Chiral Heterocycles in Modern Organic Synthesis

Chiral heterocycles are fundamental components in a vast array of biologically active molecules, including a majority of pharmaceuticals and agrochemicals. chemimpex.com The three-dimensional arrangement of atoms in these molecules is critical, as different enantiomers of a chiral compound can exhibit vastly different biological activities. tn.edu This principle has driven the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer. fishersci.com The ability to control stereochemistry is crucial for designing safer and more effective drugs, as one enantiomer may be therapeutically active while the other could be inactive or even harmful. fishersci.com Chiral heterocycles serve as key intermediates, or chiral building blocks, in the synthesis of these complex, single-enantiomer drugs. tn.edufishersci.com

The Morpholine (B109124) Scaffold as a Versatile Platform for Stereoselective Synthesis

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged" scaffold in medicinal chemistry. chemicalbook.com This is attributed to its favorable physicochemical and metabolic properties, which can enhance the pharmacokinetic profile of a drug candidate. chemicalbook.com The incorporation of a morpholine moiety can improve aqueous solubility, metabolic stability, and bioavailability. The morpholine scaffold is present in numerous approved drugs, highlighting its importance in drug design and development. Furthermore, the morpholine ring is a versatile and readily accessible synthetic platform that can be functionalized in various ways to create diverse libraries of compounds for drug discovery. chemicalbook.com The development of methods for the stereocontrolled synthesis of substituted morpholines is an active area of research, enabling access to a wide range of chiral building blocks.

Contextualization of (S)-2-N-Cbz-aminomethylmorpholine Oxalate (B1200264) as a Key Chiral Synthon in Academic Research

(S)-2-N-Cbz-aminomethylmorpholine oxalate is a chiral building block that combines the desirable features of the morpholine scaffold with a protected primary amine, presenting a valuable tool for synthetic chemists. The "(S)" designation indicates a specific stereochemistry at the C2 position of the morpholine ring, providing a defined three-dimensional structure. The aminomethyl group at this position offers a point for further functionalization, while the carboxybenzyl (Cbz) protecting group ensures that the amine's reactivity can be controlled throughout a synthetic sequence. The oxalate salt form enhances the compound's stability and handling properties, making it a reliable synthon in multi-step syntheses.

While a dedicated, comprehensive research paper on the synthesis and characterization of this compound is not readily found in publicly available literature, its utility can be inferred from the extensive research on related chiral morpholines and Cbz-protected amines. The synthesis of chiral morpholine derivatives often starts from optically pure amino alcohols. For instance, a general strategy for preparing substituted morpholines involves the cyclization of appropriately substituted ethanolamine (B43304) derivatives.

The Cbz protecting group is widely used in peptide synthesis and the preparation of other complex molecules due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The presence of this protected amine allows for the selective modification of other parts of the molecule before revealing the amine for subsequent reactions, such as amide bond formation or reductive amination.

Below are some of the key physicochemical properties of this compound, gathered from chemical supplier data.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₃ · C₂H₂O₄ |

| Molecular Weight | 340.33 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage | Recommended to be stored at 2-8 °C |

The application of this compound as a chiral synthon in academic research lies in its ability to introduce a stereochemically defined morpholine-methylamine fragment into a target molecule. This is particularly valuable in the synthesis of novel drug candidates where the morpholine moiety can impart favorable pharmacokinetic properties and the chiral amine can be crucial for specific interactions with biological targets. The Cbz group can be readily removed under mild hydrogenolysis conditions to liberate the primary amine, which can then be elaborated into a variety of functional groups, making this compound a versatile intermediate in the construction of complex, biologically active molecules.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H20N2O7 |

|---|---|

Molecular Weight |

340.33 g/mol |

IUPAC Name |

benzyl N-[[(2S)-morpholin-2-yl]methyl]carbamate;oxalic acid |

InChI |

InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m0./s1 |

InChI Key |

OVZAUNRMEKJNIZ-YDALLXLXSA-N |

Isomeric SMILES |

C1CO[C@@H](CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Canonical SMILES |

C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Assignment of S 2 N Cbz Aminomethylmorpholine Oxalate

Systematic IUPAC Naming Conventions for Substituted Chiral Morpholine (B109124) Compounds

The naming of chiral morpholine compounds follows the systematic guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). Morpholine itself is a saturated heterocyclic compound featuring both an ether and a secondary amine functional group. For substituted morpholines like the one , the name is constructed by identifying the parent morpholine ring and then naming the substituents attached to it, indicating their positions with numbers.

The core of the name is "morpholine." The compound has a Cbz-aminomethyl group attached to the carbon at position 2. This substituent is named as follows:

methyl : refers to the -CH2- linker.

amino : indicates the -NH- group attached to the methyl linker.

Cbz (Carbobenzyloxy) : This is a protecting group attached to the amino group. The full chemical name for the Cbz group is benzyloxycarbonyl. total-synthesis.combachem.com

Therefore, the full name of the primary molecule is benzyl (B1604629) ((S)-morpholin-2-ylmethyl)carbamate . The "(S)" prefix specifies the stereochemistry at the chiral center, which is the carbon atom at position 2 of the morpholine ring. bldpharm.comsynblock.com The term "oxalate" indicates that this molecule has formed a salt with oxalic acid.

Chiral morpholines are significant structural motifs in many bioactive compounds and drug candidates. semanticscholar.orgrsc.orgnih.gov The precise IUPAC nomenclature is essential for defining the exact structure, including its stereochemistry, which is often critical for its biological activity. semanticscholar.orgrsc.orgnih.gov

Principles of R/S Configuration Assignment at the Stereogenic Center

The absolute configuration of a chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgmyheplus.comchadsprep.comlibretexts.orgmasterorganicchemistry.com This system provides an unambiguous way to describe the three-dimensional arrangement of substituents around a stereogenic center. wikipedia.orgmyheplus.comchadsprep.comlibretexts.orgmasterorganicchemistry.com

For (S)-2-N-Cbz-aminomethylmorpholine, the stereogenic center is the carbon atom at the 2-position of the morpholine ring. To assign the configuration, the four groups attached to this carbon are prioritized based on the atomic number of the atoms directly bonded to the chiral center. wikipedia.orgchadsprep.commasterorganicchemistry.com

The four groups attached to the C2 carbon are:

The oxygen atom within the morpholine ring.

The nitrogen atom within the morpholine ring.

The -CH2-NH-Cbz group (aminomethyl group).

A hydrogen atom.

The priorities are assigned as follows:

-O- (in the ring) : The oxygen atom has the highest atomic number (8), so it receives the highest priority (1).

-NH- (in the ring) : The nitrogen atom has the next highest atomic number (7), giving it the second priority (2).

-CH2-NH-Cbz : The carbon atom of the aminomethyl group has an atomic number of 6. This receives the third priority (3).

-H : The hydrogen atom has the lowest atomic number (1) and thus the lowest priority (4).

To determine the configuration, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. myheplus.comchadsprep.com Then, a path is traced from the highest priority group (1) to the second (2) and then to the third (3). In this case, the path from the oxygen to the nitrogen to the carbon group proceeds in a counter-clockwise direction. Therefore, the configuration is assigned as (S) . libretexts.org

| Priority | Group Attached to C2 | Reason for Priority |

|---|---|---|

| 1 | -O- (ring) | Highest atomic number (Z=8) |

| 2 | -NH- (ring) | Second highest atomic number (Z=7) |

| 3 | -CH2-NH-Cbz | Third highest atomic number (Z=6) |

| 4 | -H | Lowest atomic number (Z=1) |

Role of the Carbobenzyloxy (Cbz) Protecting Group in Maintaining Stereochemical Integrity and Reactivity Modulation

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. bachem.comyoutube.com Its primary function is to temporarily block the reactivity of the amine group to prevent it from participating in unwanted side reactions during a chemical transformation. youtube.com

Maintaining Stereochemical Integrity : In the context of (S)-2-N-Cbz-aminomethylmorpholine, the Cbz group protects the primary amine of the aminomethyl substituent. This is crucial because unprotected amines are basic and nucleophilic, which could lead to side reactions or even racemization under certain conditions. By converting the amine into a carbamate (B1207046), the Cbz group effectively deactivates its nucleophilicity and basicity. youtube.com This ensures that the stereochemical integrity of the chiral center at C2 is maintained throughout subsequent synthetic steps. The introduction of a Cbz group can also make the protected product easier to crystallize, which aids in purification. highfine.com

Reactivity Modulation : The Cbz group modulates the reactivity of the molecule in several ways:

Reduced Nucleophilicity : The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group of the carbamate. This significantly reduces the nucleophilicity of the amine.

Steric Hindrance : The bulky benzyl group of the Cbz moiety can provide steric hindrance, which can influence the stereochemical outcome of reactions at nearby functional groups.

Stability : The Cbz group is stable under a variety of reaction conditions, including basic and mildly acidic environments, making it a robust protecting group for multi-step syntheses. ijacskros.com

The Cbz group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation, which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. highfine.com This reliable deprotection method adds to its utility in complex organic synthesis.

Function of the Oxalate (B1200264) Counterion in Salt Formation and Crystalline Character

The formation of an oxalate salt is a common strategy in pharmaceutical and chemical development to improve the physical properties of a basic compound. In this case, the basic nitrogen atom of the morpholine ring reacts with oxalic acid, a dicarboxylic acid, to form (S)-2-N-Cbz-aminomethylmorpholine oxalate.

The primary functions of the oxalate counterion in this context are:

Salt Formation : The reaction between the basic morpholine and the acidic oxalic acid results in the formation of a salt. This is often done to convert a liquid or oily freebase into a solid, which is easier to handle, purify, and store.

Improved Crystalline Character : Oxalate salts are often highly crystalline. nih.govnih.gov A well-defined crystalline structure is advantageous for several reasons. It facilitates purification through recrystallization, allowing for the removal of impurities. The crystallinity also ensures a consistent and well-defined solid-state structure, which is important for characterization and quality control.

Enhanced Stability : By forming a salt, the reactivity of the free base is reduced, which can lead to improved chemical stability and a longer shelf life.

The choice of a counterion is a critical step in drug development and chemical manufacturing, as it can significantly impact the properties of the final product. Oxalate is often chosen for its ability to form stable, crystalline salts with basic compounds. nih.govnih.gov

| Property | Description |

|---|---|

| Salt Formation | Converts the basic freebase into a solid salt, improving handling and formulation properties. |

| Crystallinity | Promotes the formation of a highly ordered crystalline solid, which is crucial for purification and characterization. nih.govnih.gov |

| Stability | Increases the chemical stability of the compound by reducing the reactivity of the basic morpholine nitrogen. |

| Purification | The crystalline nature of the oxalate salt allows for efficient purification via recrystallization. |

Advanced Synthetic Methodologies for Enantioenriched Aminomethylmorpholine Derivatives

Enantioselective Construction of the Morpholine (B109124) Ring System

The precise installation of stereocenters within the morpholine ring is critical for defining the pharmacological profile of the final active molecule. Modern synthetic chemistry offers several powerful strategies to achieve this, broadly categorized into methods that utilize nature's chiral building blocks and those that employ asymmetric catalysis or stereocontrolled reactions.

Chiral Pool-Based Synthetic Strategies from Natural Precursors

The chiral pool, comprising readily available, enantiopure natural products like amino acids and sugars, provides an efficient and economical starting point for the synthesis of complex chiral molecules. wikipedia.organkara.edu.tr This approach leverages the inherent stereochemistry of the natural precursor, which is transferred to the target morpholine structure, obviating the need for de novo creation of chirality.

Enantiomerically pure amino acids are particularly valuable precursors. For instance, a concise synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiopure amino alcohols derived from natural amino acids such as serine, methionine, and tryptophan. nih.gov In this strategy, the amino alcohol is first O-allylated and then subjected to a palladium-catalyzed carboamination reaction. The stereocenter from the starting amino acid directly dictates the stereochemistry of the resulting morpholine. nih.gov Similarly, serine and threonine have been used to generate morpholine-derived spiro-β-lactams, demonstrating the versatility of these natural precursors. researchgate.net The synthesis of L-glyceraldehyde from L-serine showcases a classic chiral pool approach where the stereocenter is preserved throughout the transformation sequence. ankara.edu.tr

Asymmetric Catalysis in Ring-Forming Reactions

Asymmetric catalysis has emerged as a powerful alternative to chiral pool synthesis, enabling the creation of chiral morpholines from achiral or racemic starting materials with high efficiency and enantioselectivity. This is often achieved through the use of chiral catalysts that can be either metal-based or purely organic molecules.

Transition metals, complexed with chiral ligands, are highly effective at catalyzing a variety of ring-forming reactions to produce enantioenriched heterocycles.

A notable example is the palladium-catalyzed carboamination reaction. This method facilitates the synthesis of cis-3,5-disubstituted morpholines from O-allylated ethanolamine (B43304) derivatives and aryl or alkenyl bromides. nih.gov The reaction proceeds with high diastereoselectivity (>20:1 dr), generating the morpholine products as single stereoisomers. nih.gov

Another powerful strategy involves a tandem, one-pot reaction sequence combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation. organic-chemistry.orgubc.ca Starting from ether-containing aminoalkyne substrates, a Ti-catalyst first mediates an intramolecular hydroamination to form a cyclic imine. This intermediate is then reduced in situ by a chiral Noyori-type Ru-catalyst, such as RuCl(S,S)-Ts-DPEN, to afford 3-substituted morpholines in good yields and with excellent enantiomeric excesses (>95% ee). organic-chemistry.orgubc.ca Mechanistic studies suggest that hydrogen bonding between the substrate's ether oxygen and the ruthenium catalyst's ligand is crucial for achieving high enantioselectivity. ubc.ca

Organocatalysis, which utilizes small, chiral organic molecules to induce enantioselectivity, offers a complementary approach to metal-based systems. This field has provided innovative methods for constructing chiral morpholine rings. rsc.org

Chiral phosphoric acids have also been employed as effective organocatalysts. They can catalyze the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-aminoethanols through a domino heteroannulation and rearrangement sequence, a process described as an asymmetric aza-benzilic ester rearrangement. researchgate.netsemanticscholar.org

Creating the stereocenter after the formation of the heterocyclic ring is a highly effective strategy. The asymmetric hydrogenation of unsaturated morpholine precursors, or dehydromorpholines, is a prime example of this "after cyclization" approach. nih.gov This method is particularly powerful for the synthesis of 2-substituted chiral morpholines, which has historically been challenging. nih.govrsc.org

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines has been developed using a chiral bisphosphine-Rh catalyst with a large bite angle, such as (R,R,R)-SKP. nih.govrsc.org This system achieves quantitative yields and excellent enantioselectivities, often up to 99% ee. nih.govrsc.org The choice of the nitrogen-protecting group on the dehydromorpholine substrate is critical; an N-Cbz (benzyloxycarbonyl) group has been shown to provide superior enantioselectivity compared to other carbamates or protecting groups. nih.gov This methodology is scalable and provides a direct route to key intermediates for bioactive compounds. nih.govrsc.org

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine

| Entry | Catalyst Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (R,R,R)-SKP | DCM | 50 | 35 | >99 | 91 |

| 2 | (R,aR,aR)-f-spiroPhos | DCM | 50 | 35 | >99 | 85 |

| 3 | (S,S)-Me-BPE | DCM | 50 | 35 | >99 | 5 |

| 4 | (R)-BINAP | DCM | 50 | 35 | >99 | 10 |

Data sourced from research on asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.gov

Stereocontrolled Intermolecular and Intramolecular Annulation Reactions

Annulation reactions, which form a ring in a single operation by creating two new bonds, provide a concise route to the morpholine core. When performed with stereocontrol, they are a powerful tool for enantioselective synthesis.

A notable annulation strategy involves the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt. organic-chemistry.org This process enables a direct and stereodefined synthesis of C-substituted morpholines in very good yields. organic-chemistry.org The reaction proceeds under mild conditions and offers control over regio- and diastereoselectivity.

More recently, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted 2-aryl morpholines from readily available starting materials. nih.gov This method utilizes a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity, providing access to structurally diverse morpholines. nih.gov

Copper(II)-Promoted Oxyamination of Alkenes

A notable advancement in the synthesis of 2-aminomethyl functionalized morpholines is the use of copper(II)-promoted oxyamination of alkenes. nih.gov This method provides a direct pathway to aminomethyl-functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.gov The reaction involves the simultaneous addition of an oxygen and a nitrogen atom across an alkene, a transformation that is highly valuable for installing the vicinal aminoalcohol moiety common in many bioactive compounds. nih.gov

The process is typically promoted by a copper(II) carboxylate, such as copper(II) 2-ethylhexanoate, which facilitates the intramolecular addition of an alcohol and intermolecular coupling with an amine nucleophile. nih.gov The mechanism is believed to proceed through an initial cis-aminocupration across the double bond. nih.gov This methodology is a significant extension of copper(II)-promoted chemistry, offering a direct and stereoselective route from readily available alkenols. nih.gov The use of organic soluble copper sources like copper(II) neodecanoate has been shown to improve reaction conditions by allowing the use of less polar solvents, thereby minimizing the decomposition of sensitive substrates. wikipedia.org

Table 1: Examples of Copper(II)-Promoted Oxyamination for Morpholine Synthesis Note: Data is representative of the methodology described in the literature.

| Entry | Alkene Substrate | Amine Nucleophile | Copper Source | Solvent | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|---|

| 1 | N-Allyl-2-aminoethanol | Benzylamine | Cu(II) 2-ethylhexanoate | DCE | 85 | >20:1 |

| 2 | N-Allyl-2-amino-propanol | Aniline | Cu(II) neodecanoate | Toluene | 78 | 15:1 |

Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles, including morpholines. nih.gov This methodology allows for the construction of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohol derivatives and aryl or alkenyl bromides. nih.gov The key step in this synthetic strategy is the Pd-catalyzed carboamination, which generates the morpholine products as single stereoisomers in moderate to good yields. nih.gov

The mechanism of these reactions is thought to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.govmasterorganicchemistry.com This step creates a new carbon-nitrogen bond and can establish one or two stereocenters, depending on the substitution pattern of the alkene. nih.gov Subsequent carbon-carbon bond-forming reductive elimination yields the final pyrrolidine or morpholine product. nih.gov This approach provides a novel route to asymmetrically construct these important heterocyclic scaffolds. nih.govmasterorganicchemistry.com The enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives via this method has been reported with up to 94% enantiomeric excess (ee). nih.govmasterorganicchemistry.comnih.gov While not directly demonstrated for (S)-2-N-Cbz-aminomethylmorpholine, the principles are applicable for the stereocontrolled synthesis of the core structure.

Table 2: Palladium-Catalyzed Carboamination for Heterocycle Synthesis Note: Data is representative of the methodology described in the literature for related N-heterocycles.

| Entry | Alkene Substrate | Aryl/Alkenyl Halide | Palladium Catalyst | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | N-Boc-pent-4-enylamine | 4-Bromotoluene | Pd(dba)2 | (R)-BINAP | 75 | 92 |

| 2 | N-Boc-pent-4-enylamine | 2-Bromonaphthalene | Pd(OAc)2 | (S)-Tol-BINAP | 81 | 94 |

AgOTf-Catalyzed Substitution of α-Bromoacid Derivatives

Silver trifluoromethanesulfonate (AgOTf) is a versatile catalyst known to promote a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.govresearchgate.net While a direct application for the substitution of α-bromoacid derivatives in the synthesis of aminomethylmorpholines is not extensively documented, the catalytic properties of AgOTf suggest its potential in such a reaction. AgOTf can act as a potent Lewis acid to activate substrates towards nucleophilic attack.

In related syntheses, AgOTf has been used to catalyze the formation of pyrroles from β-alkynyl ketones and amines, and in cascade reactions to produce quinolines and 1,2-dihydroisoquinolines. nih.govresearchgate.net A plausible pathway for its application in morpholine synthesis could involve the activation of an α-bromoacid derivative by the silver cation, facilitating an intramolecular SN2 reaction by the hydroxyl group of a precursor like an N-protected 2-amino-3-hydroxypropyl derivative. This cyclization would form the morpholinone ring, which could then be reduced to the desired morpholine. The triflate counterion is non-coordinating, which enhances the Lewis acidity of the silver cation. Further research is needed to explore the viability and stereochemical outcome of this potential synthetic route.

Introduction and Manipulation of the Cbz Protecting Group

The carboxybenzyl (Cbz) group is a crucial amine protecting group in multi-step organic synthesis, particularly in peptide chemistry and the synthesis of complex nitrogen-containing molecules. total-synthesis.com Its stability under various conditions and its selective removal make it highly valuable for the synthesis of compounds like (S)-2-N-Cbz-aminomethylmorpholine.

Strategies for Cbz Introduction in Stereoselective Synthesis

The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com This reaction is generally high-yielding and proceeds under mild conditions. For stereoselective syntheses, the Cbz group is often introduced onto a chiral substrate without affecting existing stereocenters.

A significant advantage of this method is its chemoselectivity. In molecules containing both amine and hydroxyl groups, such as amino alcohols, the amine is selectively protected due to its higher nucleophilicity. ijacskros.com Environmentally friendly protocols have been developed for Cbz protection, using water as a solvent at room temperature, which offers high chemoselectivity and impressive yields without the need for organic solvents. ijacskros.com

Table 3: Conditions for Cbz Protection of Amines Note: Data is representative of general methodologies described in the literature.

| Entry | Amine Substrate | Cbz Source | Base/Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Glycine ethyl ester | Cbz-Cl | Na2CO3 / H2O | 95 |

| 2 | (S)-Alaninol | Cbz-Cl | Et3N / CH2Cl2 | 92 |

Selective Cbz Deprotection Methodologies in Multi-Step Syntheses

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). masterorganicchemistry.comtotal-synthesis.com This method is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Transfer hydrogenation, using hydrogen donors like ammonium formate or triethylsilane in the presence of a palladium catalyst, offers a milder alternative to using gaseous hydrogen. organic-chemistry.org

The Cbz group is orthogonal to many other protecting groups, such as the tert-butoxycarbonyl (Boc) group, which is acid-labile. masterorganicchemistry.com This orthogonality allows for the selective deprotection of one group while leaving the other intact, a critical strategy in complex multi-step syntheses. masterorganicchemistry.com For substrates sensitive to hydrogenation, alternative deprotection methods have been developed. These include the use of strong Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or nucleophilic reagents such as 2-mercaptoethanol (B42355) under basic conditions. researchgate.net Recently, a method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported for the effective deprotection of N-Cbz groups with good functional group tolerance. organic-chemistry.org

Table 4: Selective Cbz Deprotection Methods Note: Data is representative of general methodologies described in the literature.

| Entry | Cbz-Protected Substrate | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|---|

| 1 | N-Cbz-Phenylalanine | H₂, Pd/C | MeOH, rt, 1 atm | Phenylalanine |

| 2 | N-Cbz-Leucine | Triethylsilane, Pd/C | EtOH, rt | Leucine |

| 3 | N-Cbz-Indole | TMSI | CH2Cl2, 0 °C | Indole |

Influence of N-Protecting Groups on Reaction Outcomes in Annulation Reactions

The choice of the N-protecting group can significantly influence the outcome of annulation reactions used to form heterocyclic rings like morpholines. researchgate.net In many synthetic routes, particularly those involving the alkylation of β-amino alcohols, protecting the nitrogen atom is essential to prevent side reactions and to control reactivity. organic-chemistry.org

Some annulation methodologies require the use of electron-withdrawing protecting groups, such as sulfonamides, to facilitate the desired transformation. organic-chemistry.org These groups can enhance the acidity of N-H protons or modify the nucleophilicity of the nitrogen atom, thereby directing the course of the reaction. The use of a protecting group is often necessary to avoid the primary challenge of achieving selective mono-alkylation of a free primary amine, which can otherwise lead to mixtures of products. chemrxiv.org The Cbz group, being a carbamate (B1207046), moderates the nucleophilicity and basicity of the amine, preventing over-alkylation and other undesired side reactions during the construction of the morpholine ring. Its steric bulk can also influence the stereochemical outcome of cyclization steps, favoring the formation of a particular diastereomer.

Formation and Utility of the Oxalate (B1200264) Salt

The use of oxalic acid to form crystalline salts is a common and effective strategy in the purification and resolution of chiral amines. The resulting diastereomeric salts often exhibit differential solubility, which is the cornerstone of separation by fractional crystallization.

Precipitation Techniques for Oxalate Salt Formation

The precipitation of (S)-2-N-Cbz-aminomethylmorpholine oxalate would typically involve the reaction of the free base, (S)-2-N-Cbz-aminomethylmorpholine, with oxalic acid in a suitable solvent system. The choice of solvent is critical and is determined by the solubility of the reactants and the resulting salt.

Key Steps and Considerations:

Solvent Selection: The ideal solvent or solvent mixture should dissolve the free base and oxalic acid at an elevated temperature but allow for the selective precipitation of the desired oxalate salt upon cooling. Common solvents for this purpose include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), or mixtures thereof with water or non-polar solvents.

Stoichiometry: The molar ratio of the amine to oxalic acid is a crucial parameter. While a 1:1 molar ratio is often used for dicarboxylic acids, the stoichiometry may be varied to optimize the yield and purity of the precipitated salt.

Temperature Control: The precipitation process is highly dependent on temperature. The initial dissolution is typically carried out at a higher temperature to ensure complete reaction and solvation. A controlled cooling rate is then employed to induce crystallization. Slow cooling often leads to the formation of larger, purer crystals.

Seeding: In some cases, seeding the solution with a small amount of the pure desired diastereomeric salt can induce crystallization and improve the enantiomeric purity of the product.

A hypothetical precipitation process is outlined in the table below.

| Step | Parameter | Typical Conditions | Rationale |

| 1. Dissolution | Solvent | Isopropanol/Water (e.g., 9:1 v/v) | Solubilizes both the free base and oxalic acid at reflux. |

| Temperature | Reflux Temperature of the Solvent | Ensures complete dissolution and reaction. | |

| 2. Cooling | Cooling Rate | Slow cooling to ambient temperature, followed by further cooling in an ice bath. | Promotes the formation of well-defined crystals and maximizes yield. |

| 3. Isolation | Method | Vacuum Filtration | Separates the crystalline salt from the mother liquor. |

| 4. Washing | Solvent | Cold solvent mixture used for crystallization. | Removes soluble impurities from the surface of the crystals. |

| 5. Drying | Method | Vacuum oven at a moderate temperature. | Removes residual solvent without decomposing the salt. |

Role of Oxalate in Facilitating Purification and Diastereomeric Resolution via Crystallization

The primary role of forming the oxalate salt of a racemic or enantiomerically enriched amine is to facilitate purification and, in the case of a racemate, to enable diastereomeric resolution.

When a racemic mixture of 2-N-Cbz-aminomethylmorpholine is treated with a chiral acid, two diastereomeric salts are formed: ((R)-amine)-((chiral acid)) and ((S)-amine)-((chiral acid)). However, oxalic acid is an achiral dicarboxylic acid. Therefore, when it reacts with a racemic amine, it forms a racemic mixture of salts: ((R)-amine)•(oxalic acid) and ((S)-amine)•(oxalic acid).

The utility of oxalic acid in the context of (S)-2-N-Cbz-aminomethylmorpholine lies in its ability to form a stable, crystalline salt, which is highly effective for purification. The process of crystallization inherently excludes impurities from the crystal lattice, leading to a significant increase in the purity of the target compound.

For diastereomeric resolution, a chiral resolving agent would be necessary. However, if an enantiomerically enriched mixture of the amine is used, the formation of the oxalate salt can still be a powerful tool for enhancing the enantiomeric excess (e.e.). This is achieved through a process where the major enantiomer preferentially crystallizes as the oxalate salt, leaving the minor enantiomer enriched in the mother liquor. The efficiency of this process depends on the phase diagram of the ternary system (R-amine, S-amine, oxalic acid) in the chosen solvent.

The table below summarizes the differential properties that enable separation.

| Property | (R)-amine • Oxalic Acid Salt | (S)-amine • Oxalic Acid Salt | Basis of Separation |

| Solubility | Different in a chiral environment; potentially different crystallization kinetics from a scalemic mixture. | Different in a chiral environment; potentially different crystallization kinetics from a scalemic mixture. | The less soluble diastereomer (in the case of a chiral resolving agent) or the major enantiomer's salt will preferentially crystallize. |

| Crystal Lattice Energy | May differ, influencing solubility and melting point. | May differ, influencing solubility and melting point. | Differences in crystal packing can be exploited for separation. |

| Melting Point | The melting point of a racemic compound can differ from that of the pure enantiomers. | The melting point of a racemic compound can differ from that of the pure enantiomers. | Can be used as an indicator of purity and successful resolution. |

Potential Auxiliary Roles of Oxalate Derivatives in Organic Synthesis

Beyond its role in purification and resolution, the oxalate moiety can have other applications in organic synthesis.

Protecting Group: While not a common protecting group for amines due to the stability of the salt, the formation of the oxalate salt can serve as a temporary means of protecting the amine functionality during a subsequent reaction step, provided the reaction conditions are compatible with the salt's stability.

Chiral Ligand Precursor: In some instances, chiral amines are used as precursors for chiral ligands in asymmetric catalysis. The purified (S)-2-N-Cbz-aminomethylmorpholine, obtained via its oxalate salt, could be deprotected and further functionalized to create novel ligands.

Control of Physical Properties: The formation of the oxalate salt alters the physical properties of the parent amine, such as its melting point, solubility, and hygroscopicity. This can be advantageous for handling, formulation, and storage of the compound.

Application As a Chiral Building Block in Complex Asymmetric Synthesis

Construction of Other Enantioenriched Heterocyclic Systems Utilizing the Morpholine (B109124) Core

The chiral morpholine scaffold of (S)-2-aminomethylmorpholine is a versatile template for the synthesis of other enantioenriched heterocyclic systems. The existing ring can be chemically modified or used as a stereodirecting backbone in the formation of new rings. For instance, the secondary amine within the morpholine ring can participate in cyclization reactions to form fused or bridged bicyclic systems.

Furthermore, the aminomethyl side chain can be elaborated and induced to cyclize with a functionalized morpholine nitrogen, leading to the formation of piperazinone or other diazacyclic structures. A prominent strategy involves the use of chiral morpholin-2-ones as intermediates. nih.gov These can be synthesized via methods like the one-pot Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization, achieving high enantiomeric excess (up to 99% ee). nih.gov The (S)-2-aminomethylmorpholine moiety can serve as a precursor to such systems, where the aminomethyl group is transformed into a part of the new heterocyclic ring.

Another approach involves the synthesis of chiral ligands, such as bipyridyl-type ligands, where a chiral moiety directs the assembly of the new heterocyclic structure. durham.ac.uk Following this logic, the (S)-2-aminomethylmorpholine unit can be integrated into ligand scaffolds designed for asymmetric catalysis, thereby extending its utility in generating other chiral molecules.

Incorporation into Multicyclic and Spirocyclic Architectures

The development of synthetic routes to multicyclic and spirocyclic frameworks is a significant challenge in organic chemistry. Chiral building blocks like (S)-2-aminomethylmorpholine are valuable starting points for these complex targets. The morpholine ring can serve as the initial cyclic system onto which additional rings are constructed.

One conceptual approach is the formation of spirocycles via an intramolecular spiroannulation reaction, where a functionalized side chain attached to the morpholine nitrogen attacks a carbon atom of the morpholine ring itself. nih.gov While direct examples with (S)-2-aminomethylmorpholine are specific to proprietary syntheses, the principle is well-established in the synthesis of complex N-fused heterocycles. nih.gov

The synthesis of bridged bicyclic systems can also be envisioned. For example, functionalization of the morpholine nitrogen with a suitable tether followed by cyclization onto the aminomethyl side chain could yield a bicyclic structure with defined stereochemistry. The inherent chirality of the starting material is crucial for controlling the stereochemical outcome of such cyclizations.

Precursor in the Synthesis of Chiral Intermediates for Advanced Chemical Structures

(S)-2-N-Cbz-aminomethylmorpholine is a key precursor for advanced chemical structures, most notably for intermediates in the synthesis of the potent antiemetic drug, Aprepitant. researchgate.netresearchgate.netgoogle.com The synthesis of Aprepitant requires the precise assembly of a complex morpholine ether derivative. google.commedkoo.com

The core structure of Aprepitant is a 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluorophenyl)morpholine. The synthesis of this core often involves a key intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, which can be prepared through various efficient methods, including cyclization, hydrogenation, and resolution. researchgate.net The chiral morpholine unit is essential for the biological activity of the final drug molecule.

In the synthesis of Aprepitant, a crucial step is the coupling of the chiral morpholine core with other fragments. One of the documented efficient syntheses involves a crystallization-induced diastereoselective transformation to obtain the required stereoisomer in high purity. medkoo.com The aminomethyl group on a precursor like (S)-2-aminomethylmorpholine serves as a chemical handle to introduce the triazolone moiety required in the final structure of Aprepitant. google.com This is typically achieved by reacting the morpholine intermediate with a reagent like N-methylcarboxy-2-chloroacetamidrazone, followed by cyclization. google.com

| Compound/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| (S)-3-(4-fluorophenyl)morpholin-2-one | Key chiral intermediate for the morpholine core. | researchgate.net |

| 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)-phenyl)ethoxy)-3(S)-(4-fluorophenyl) morpholine | Advanced intermediate containing the core structure of Aprepitant. | google.com |

| N-methylcarboxy-2-chloroacetamidrazone | Reagent used to build the triazolone ring system. | google.com |

| (1S,2R)-cis-1-aminoindan-2-ol | Chiral ligand used in the asymmetric transfer hydrogenation to create a key chiral alcohol building block. | researchgate.net |

Stereoselective Functionalization and Derivatization of the Aminomethyl Side Chain

The aminomethyl side chain of (S)-2-N-Cbz-aminomethylmorpholine is a primary site for stereoselective modifications. After the removal of the Cbz protecting group, the resulting primary amine can be derivatized in numerous ways. The chirality of the adjacent morpholine ring can influence the stereochemical outcome of reactions on the side chain.

For example, the amine can be used as a directing group in stereoselective additions or alkylations. It can also be converted into other functional groups. One important application is in the synthesis of chiral ligands, where the amine is used to connect the chiral morpholine scaffold to a metal-coordinating moiety. These ligands can then be used in asymmetric catalysis to produce other chiral molecules. nih.gov

Advanced Stereochemical Characterization and Spectroscopic Analysis

Determination of Absolute Configuration

The absolute configuration of a chiral molecule can be unequivocally determined through a combination of chiroptical spectroscopy and single-crystal X-ray diffraction.

Vibrational Circular Dichroism (VCD) Spectroscopy and Computational Analysis

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. schrodinger.comresearchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. youtube.com The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure. youtube.com

For (S)-2-N-Cbz-aminomethylmorpholine, the experimental VCD spectrum would be compared to the theoretical spectrum calculated for the (S)-enantiomer. This computational analysis typically involves a systematic conformational search to identify all low-energy conformers of the molecule. acs.orgacs.org Density Functional Theory (DFT) calculations are then used to predict the VCD spectrum for each conformer. frontiersin.org The final predicted spectrum is a Boltzmann-averaged spectrum of the most stable conformers. schrodinger.com A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. cam.ac.uk It is also crucial to consider the effects of the solvent, as intermolecular interactions, such as hydrogen bonding, can significantly influence the VCD spectrum. schrodinger.com

Single-Crystal X-ray Diffraction for Stereochemical Elucidation

Single-crystal X-ray diffraction (SCXRD) is considered the gold standard for determining the absolute configuration of crystalline compounds. researchgate.netnih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles. nih.gov

To perform this analysis on (S)-2-N-Cbz-aminomethylmorpholine oxalate (B1200264), a suitable single crystal is grown and irradiated with X-rays. The diffraction pattern produced is then used to solve the crystal structure. The absolute configuration can be determined by anomalous dispersion effects, often expressed through the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment. The crystallographic data for a representative morpholine (B109124) derivative is presented in Table 1. mdpi.comcambridge.org

Table 1: Illustrative Crystallographic Data for a Morpholine Derivative

| Parameter | Value |

|---|---|

| Empirical formula | C13H18N2O4 |

| Formula weight | 266.29 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.123(2) Å, α = 90° b = 12.456(3) Å, β = 109.34(3)° c = 11.789(2) Å, γ = 90° |

| Volume | 1402.1(5) Å3 |

| Z | 4 |

| Density (calculated) | 1.261 Mg/m3 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

Chiroptical Properties Analysis (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are other chiroptical techniques that measure the differential interaction of a chiral molecule with polarized light. acs.org ORD measures the rotation of the plane of polarized light as a function of wavelength, while ECD measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. acs.org These techniques are particularly sensitive to the presence of chromophores in the molecule. frontiersin.org For (S)-2-N-Cbz-aminomethylmorpholine, the benzyloxycarbonyl (Cbz) group serves as a chromophore, making ECD a suitable method for stereochemical analysis. Similar to VCD, the experimental ECD spectrum can be compared with quantum chemical calculations to determine the absolute configuration.

Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the enantiomeric purity of a chiral compound. phenomenex.comyakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. scas.co.jp Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral molecules, including amines and their derivatives. scas.co.jp

For the analysis of (S)-2-N-Cbz-aminomethylmorpholine oxalate, a method would be developed using a suitable chiral column. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the (S)- and (R)-enantiomers. researchgate.net The enantiomeric purity is then determined by comparing the peak area of the minor enantiomer to the total peak area of both enantiomers. A typical set of HPLC method parameters is provided in Table 2.

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei. nih.gov For (S)-2-N-Cbz-aminomethylmorpholine, the morpholine ring is expected to adopt a chair conformation in solution. acs.orgresearchgate.net The axial and equatorial protons on the morpholine ring will exhibit distinct chemical shifts and coupling constants in the ¹H NMR spectrum. stackexchange.com

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe the spatial proximity of protons, providing further insights into the molecule's conformation and the relative stereochemistry of substituents. nih.gov While standard NMR is not typically used to determine absolute stereochemistry, it is essential for confirming the compound's constitution and providing a detailed picture of its conformational preferences in solution. tsijournals.com Illustrative ¹H and ¹³C NMR chemical shift ranges for a Cbz-protected aminomorpholine derivative are presented in Table 3. rsc.orgrsc.org

Table 3: Illustrative ¹H and ¹³C NMR Data for a Cbz-Protected Aminomorpholine Derivative

| Nucleus | Chemical Shift Range (ppm) | Description |

|---|---|---|

| ¹H | 7.25-7.40 | Aromatic protons (Cbz group) |

| ¹H | 5.10-5.20 | Benzyl (B1604629) protons (Cbz group) |

| ¹H | 3.60-4.00 | Morpholine ring protons (-O-CH₂) |

| ¹H | 2.50-3.50 | Morpholine ring protons (-N-CH₂) and aminomethyl protons |

| ¹³C | 155-157 | Carbamate (B1207046) carbonyl (Cbz group) |

| ¹³C | 136-137 | Aromatic quaternary carbon (Cbz group) |

| ¹³C | 127-129 | Aromatic carbons (Cbz group) |

| ¹³C | 66-68 | Benzyl carbon (Cbz group) and Morpholine carbons (-O-CH₂) |

| ¹³C | 40-55 | Morpholine carbons (-N-CH₂) and aminomethyl carbon |

Mass Spectrometry Techniques for Structural Confirmation and Reaction Pathway Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecule. nih.govcore.ac.uknih.gov By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, valuable structural information can be obtained. For the target compound, characteristic fragmentation patterns would involve cleavage of the Cbz group, fragmentation of the morpholine ring, and loss of the oxalate counter-ion. researchgate.net This information is not only useful for structural confirmation but can also be applied to monitor the progress of chemical reactions and identify potential impurities.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Minimization Studies via Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of (S)-2-N-Cbz-aminomethylmorpholine is crucial for its chemical behavior. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule, known as conformers. This is achieved through a combination of molecular mechanics and quantum chemical methods.

Molecular mechanics (MM) methods, such as the Assisted Model Building with Energy Refinement (AMBER) force field, are often employed for an initial broad search of the conformational space. These methods are computationally less expensive and can rapidly generate a large number of potential conformers.

Following the initial MM search, promising low-energy conformers are typically subjected to more accurate quantum chemical calculations for energy minimization. Density Functional Theory (DFT) methods, for instance, provide a more rigorous treatment of the electronic structure and thus more reliable energy values. A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives utilized a similar approach, where Nuclear Overhauser Effect (NOE) spectroscopy data was combined with quantum chemical calculations to determine predominant conformers in solution. mdpi.com For (S)-2-N-Cbz-aminomethylmorpholine, key dihedral angles, such as those around the C-N bonds of the morpholine (B109124) ring and the carbamate (B1207046) linkage, would be systematically varied to map the potential energy surface.

Table 1: Illustrative Relative Energies of Postulated Conformers of (S)-2-N-Cbz-aminomethylmorpholine

| Conformer | Dihedral Angle (O-C-C-N) | Dihedral Angle (C-N-C-O) | Relative Energy (kcal/mol) |

| A | 60° | 180° | 0.00 |

| B | -60° | 180° | 1.25 |

| C | 180° | 0° | 3.50 |

| D | 60° | 0° | 4.75 |

Note: This table is for illustrative purposes and the values are hypothetical.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum chemical tool used to investigate the mechanisms of chemical reactions. nih.gov For reactions involving (S)-2-N-Cbz-aminomethylmorpholine, DFT calculations can be used to map out the entire reaction coordinate, from reactants to products, including the high-energy transition states. nih.gov The geometric structures and energies of reactants, intermediates, transition states, and products are calculated to elucidate the most likely reaction pathway.

For example, in the synthesis or further transformation of (S)-2-N-Cbz-aminomethylmorpholine, DFT could be used to study the nucleophilic substitution at the aminomethyl group or reactions involving the morpholine ring. The activation energies calculated for different possible pathways would indicate the most kinetically favorable route. Vibrational frequency calculations are also performed to confirm that the optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states). nih.gov

Table 2: Illustrative DFT Calculated Energy Profile for a Hypothetical Reaction of (S)-2-N-Cbz-aminomethylmorpholine

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 | +15.2 | 1 |

| Intermediate | -5.8 | 0 |

| Transition State 2 | +10.5 | 1 |

| Products | -12.0 | 0 |

Note: This table is for illustrative purposes and the values are hypothetical.

Prediction of Stereoselectivity in Synthetic Transformations

The chirality of (S)-2-N-Cbz-aminomethylmorpholine makes the prediction of stereoselectivity in its reactions a critical aspect of its chemistry. Computational methods can be employed to understand and predict the stereochemical outcome of reactions. This is particularly important in asymmetric synthesis, where the formation of one stereoisomer is favored over others.

By modeling the transition states of competing reaction pathways leading to different stereoisomers, the energy difference between these transition states (ΔΔG‡) can be calculated. According to transition state theory, a lower energy transition state corresponds to a faster reaction rate, and thus the major product can be predicted. For instance, in the alkylation of the morpholine nitrogen, computational models could predict whether the incoming electrophile will approach from the axial or equatorial face of the morpholine ring, leading to different diastereomers. The stereoselective synthesis of related compounds, such as anti-N-protected 3-amino-1,2-epoxides, has been achieved through the use of chiral auxiliaries and intermediates. nih.gov

Molecular Modeling of Substrate-Catalyst Interactions in Asymmetric Reactions

In asymmetric catalysis, (S)-2-N-Cbz-aminomethylmorpholine or its derivatives could potentially act as chiral ligands for a metal catalyst or as an organocatalyst itself. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding the interactions between the substrate and the catalyst. mdpi.com

Molecular docking can predict the preferred binding orientation of a substrate to the catalyst's active site. nih.gov This is followed by MD simulations to study the dynamic behavior of the substrate-catalyst complex over time, providing insights into the stability of the interactions and the conformational changes that may occur during the catalytic cycle. mdpi.com In a study on morpholine-substituted tetrahydroquinoline derivatives, molecular docking and MD simulations were used to predict the binding stability of the compounds within the active site of a target protein. mdpi.com Similarly, for a reaction catalyzed by a complex of (S)-2-N-Cbz-aminomethylmorpholine, these methods could reveal the key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for the enantioselectivity of the reaction.

Table 3: Illustrative Docking Scores and Key Interactions for a Hypothetical Substrate with a Catalyst containing (S)-2-N-Cbz-aminomethylmorpholine as a Ligand

| Substrate | Docking Score (kcal/mol) | Key Interacting Residues of Catalyst |

| Substrate A | -8.5 | Tyr34, Ser120 |

| Substrate B | -7.2 | Tyr34, Gly121 |

| Substrate C | -6.9 | Ala80, Leu95 |

Note: This table is for illustrative purposes and the values are hypothetical.

Future Research Directions and Synthetic Innovations

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

The demand for enantiomerically pure compounds like (S)-2-N-Cbz-aminomethylmorpholine oxalate (B1200264) necessitates synthetic methods that are not only efficient and high-yielding but also environmentally benign. Current research trajectories are aimed at overcoming the limitations of traditional multi-step syntheses which often require stoichiometric chiral reagents or harsh reaction conditions. semanticscholar.org

A significant area of development is the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors. semanticscholar.orgnih.gov This method, which utilizes a transition-metal catalyst, is a powerful "after cyclization" strategy known for its high efficiency, operational simplicity, and atom economy. semanticscholar.org Researchers have successfully employed bisphosphine-rhodium catalysts to achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines. semanticscholar.orgnih.govrsc.org This approach can be performed on a gram scale, and the resulting products, after deprotection of groups like the carboxybenzyl (Cbz) group, serve as crucial intermediates for bioactive molecules. nih.gov

Another promising avenue is the development of "green" synthetic protocols. A recently reported one or two-step, redox-neutral method converts 1,2-amino alcohols into morpholines using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govorganic-chemistry.org This process is notable for its facile and selective monoalkylation of primary amines and its scalability, with successful examples conducted on a greater than 50-gram scale. nih.gov The environmental and safety benefits over traditional methods are substantial. nih.gov

Further innovation is seen in stereoselective cyclization strategies. Enantio- and diastereoselective routes starting from enantiopure epoxides and amino alcohols have been developed to produce trans-2,5-disubstituted morpholines. nih.gov Additionally, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using bromine offers a direct method for creating highly substituted chiral morpholines. banglajol.info These methods provide precise control over the stereochemistry of the resulting morpholine ring.

Exploration of Novel Catalytic Systems for Morpholine Ring Construction

The construction of the morpholine ring is a critical step where catalysis can offer significant advantages in terms of efficiency, selectivity, and substrate scope. The exploration of novel catalytic systems is a vibrant area of research, moving beyond classical methods.

Transition-metal catalysis remains a focal point. Asymmetric hydrogenation of dehydromorpholines catalyzed by a SKP–Rh complex with a large bite angle has proven highly effective for producing 2-substituted chiral morpholines. semanticscholar.org Palladium catalysts, such as a base-free Pd(DMSO)₂(TFA)₂ system, enable the Wacker-type aerobic oxidative cyclization of alkenes to form various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Furthermore, iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from substrates containing an allylic alcohol. organic-chemistry.org

Organocatalysis presents a metal-free alternative that aligns with green chemistry principles. frontiersin.org Although morpholine-enamines have been considered less reactive due to the electronic properties of the ring, new β-morpholine amino acids have been designed as effective organocatalysts. frontiersin.org These catalysts have demonstrated high efficiency in 1,4-addition reactions between aldehydes and nitroolefins, affording products with excellent yields and enantioselectivity, even at low catalyst loadings of 1 mol%. frontiersin.org Organocatalytic ring-opening polymerization of N-substituted morpholin-2-ones is another innovative strategy for creating functionalized poly(aminoesters). acs.org

Ionic liquids (ILs) are also emerging as novel catalysts. A morpholine-based ionic liquid, [NBMMorph]⁺Br⁻, has been synthesized and used effectively to catalyze the preparation of biologically significant 1,2,4-triazolidine-3-thiones, showcasing excellent catalytic activity and simplifying product separation. lidsen.com

| Catalytic System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Bisphosphine-Rhodium Complexes | Asymmetric Hydrogenation | Provides quantitative yields and up to 99% enantiomeric excess (ee) for 2-substituted chiral morpholines. | semanticscholar.orgnih.gov |

| Pd(DMSO)₂(TFA)₂ | Aerobic Oxidative Cyclization | Effective for synthesizing morpholines via Wacker-type cyclization without the need for a base. | organic-chemistry.org |

| Iron(III) Catalysts | Diastereoselective Cyclization | Catalyzes the formation of 2,6- and 3,5-disubstituted morpholines from amino ethers and hydroxy amines. | organic-chemistry.org |

| β-Morpholine Amino Acids | Organocatalytic 1,4-Addition | Overcomes the low reactivity of morpholine-enamines, providing high yields and enantioselectivity. | frontiersin.org |

| Morpholine-Based Ionic Liquids | Heterocycle Synthesis | Acts as an efficient and recyclable catalyst for the synthesis of triazolidine-3-thiones. | lidsen.com |

Integration of (S)-2-N-Cbz-aminomethylmorpholine Oxalate in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and efficiency. acs.orgnih.gov The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, stands to benefit significantly from this technology. rsc.orgnih.gov

Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or rapid reactions. The use of microreactor technology can improve mass and heat transfer, leading to higher yields and selectivities. rsc.org For the synthesis of chiral morpholines, flow systems can facilitate gas-liquid transformations, such as asymmetric hydrogenations, in a safer and more scalable manner. nih.gov The integration of modular synthetic platforms allows for multi-step syntheses to be performed continuously, often without the need for intermediate purification steps, thereby reducing waste and production time. acs.org

Automated synthesis platforms, which are often coupled with flow chemistry, are crucial for high-throughput screening and optimization of reaction conditions. numberanalytics.com The synthesis of peptides and oligonucleotides already relies heavily on automated processes that use protecting groups like Fmoc and Boc. wikipedia.org The Cbz group on this compound is a well-established protecting group in peptide chemistry, known for its stability and specific deprotection methods, typically via hydrogenolysis. total-synthesis.com This compatibility suggests that synthetic sequences involving this compound could be readily adapted to automated platforms, enabling the rapid generation of libraries of morpholine-based compounds for drug discovery and other applications.

Design and Synthesis of New Chiral Derivatives for Advanced Chemical Applications

This compound is not just a synthetic target but a versatile chiral building block for creating a diverse array of more complex molecules. e3s-conferences.org Future research will focus on leveraging this scaffold to design and synthesize new derivatives with tailored properties for advanced applications, particularly in medicinal chemistry. e3s-conferences.orgnih.gov

The modification of the morpholine ring at various positions can lead to compounds with a wide spectrum of biological activities. e3s-conferences.orgresearchgate.netuobaghdad.edu.iq For instance, the synthesis of 2,2,4-substituted morpholines has yielded compounds with analgesic, anti-inflammatory, and hypolipidemic properties. nih.gov By reacting the primary amine of the deprotected (S)-2-aminomethylmorpholine with different electrophiles, a vast chemical space of new derivatives can be explored. These could include novel amides, sulfonamides, or ureas, each with the potential for unique interactions with biological targets.

The design of new derivatives is often guided by structure-activity relationship (SAR) studies. e3s-conferences.orgnih.gov For example, research on dual serotonin (B10506) and noradrenaline reuptake inhibitors has shown that both the stereochemistry and the substitution pattern on the aryl rings of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives are critical for their activity and selectivity. nih.gov Similarly, the development of morpholine-derived thiazoles as carbonic anhydrase inhibitors for conditions like glaucoma highlights a targeted design approach. nih.gov The synthesis of such new chiral derivatives is a key strategy for discovering next-generation therapeutic agents and functional materials. e3s-conferences.org

| Derivative Class | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| 2-[(phenoxy)(phenyl)methyl]morpholines | Enantioselective synthesis using enzyme-catalyzed resolution. | Inhibitors of serotonin and noradrenaline reuptake for treating depression. | nih.gov |

| 2,2,4-Substituted Morpholines | Cyclization of 2-aminoethanol derivatives with aryl-bromomethyl-ketones. | Analgesics, antioxidants, and hypolipidemic agents. | nih.gov |

| Morpholine-Derived Thiazoles | Multi-step synthesis starting from morpholine-based precursors. | Carbonic anhydrase-II inhibitors for glaucoma treatment. | nih.gov |

| Polyfunctionalized Polyesters | Organocatalytic ring-opening polymerization of morpholin-2-ones. | Biodegradable materials for drug and gene delivery. | acs.org |

Q & A

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric excess?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.